2-Methoxy-4-methylbenzenesulfonamide
Overview
Description
2-Methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative with the chemical formula C8H11NO3S . It is a solid substance .
Synthesis Analysis
The synthesis of 4-methylbenzenesulfonamides, which includes this compound, can be achieved through a facile methodology that is amenable to a broad range of nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S(C1=CC=C(C)C=C1OC)(N)=O
. This structure indicates that the compound contains a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a methyl group . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 201.24 g/mol . The compound has a topological polar surface area of 77.8 Ų .Scientific Research Applications
Fluorescent Complex Formation and Spectroscopic Studies
- Fluorescent Complexes with Zinc(II): 2-Methoxy-4-methylbenzenesulfonamide derivatives have been utilized in creating fluorescent complexes, especially with Zinc(II) ions. These compounds show a bathochromic shift in ultraviolet/visible spectra upon adding Zn(II) to the solution, indicating potential applications in spectroscopy and fluorescence-based detection methods (Kimber et al., 2003).
Molecular and Structural Analysis
- Spectroscopic Analysis and Dimer Interaction: The compound N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a related derivative, has been studied for its vibrational frequencies and geometric parameters. The analysis of dimer interactions and hydrogen bonds in these structures provides insights into their potential applications in molecular engineering and design (Karakaya et al., 2015).
Photodynamic Therapy and Anticancer Applications
- Photodynamic Therapy for Cancer Treatment: Certain derivatives of this compound have been synthesized for use in photodynamic therapy, a treatment method for cancer. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
- Inhibition of Acetylcholinesterase: Sulfonamide derivatives, including those related to this compound, have shown significant acetylcholinesterase inhibitory activity. This suggests potential applications in designing therapeutic agents for conditions like Alzheimer’s disease (Abbasi et al., 2018).
Applications in Material Science and Chemical Synthesis
- Synthesis of Metallophthalocyanines: Derivatives of this compound have been used in the synthesis of novel metallophthalocyanines. These compounds are characterized by unique electrochemical and spectroelectrochemical properties, which can be valuable in material science and chemical synthesis (Kantekin et al., 2015).
Safety and Hazards
2-Methoxy-4-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The safety precautions include avoiding contact with skin and eyes, and not breathing dust .
Relevant Papers The relevant papers on this compound include studies on its synthesis , its physical and chemical properties , and its potential applications.
Properties
IUPAC Name |
2-methoxy-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSEOISDLWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408240 | |
Record name | 2-methoxy-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-39-1 | |
Record name | 2-methoxy-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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